![molecular formula C17H13N5O5S B11963383 (2E)-5-(3-nitrobenzyl)-2-[(2E)-(4-nitrobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11963383.png)
(2E)-5-(3-nitrobenzyl)-2-[(2E)-(4-nitrobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-5-(3-nitrobenzyl)-2-[(2E)-(4-nitrobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a thiazolidinone ring, nitrobenzyl groups, and a hydrazinylidene linkage. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-5-(3-nitrobenzyl)-2-[(2E)-(4-nitrobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one typically involves a multi-step process. The starting materials often include 3-nitrobenzyl bromide, 4-nitrobenzaldehyde, and thiosemicarbazide. The reaction conditions usually involve the use of solvents like ethanol or methanol, and catalysts such as acetic acid or hydrochloric acid. The reaction proceeds through the formation of intermediate compounds, which are then cyclized to form the final thiazolidinone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound from by-products and impurities.
化学反应分析
Types of Reactions
(2E)-5-(3-nitrobenzyl)-2-[(2E)-(4-nitrobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas and palladium on carbon.
Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents such as potassium permanganate.
Substitution: The benzyl groups can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon, ethanol.
Reduction: Potassium permanganate, sulfuric acid, water.
Substitution: Sodium hydroxide, potassium carbonate, methanol.
Major Products Formed
The major products formed from these reactions include amino derivatives, nitroso derivatives, and substituted benzyl compounds. These products can further undergo additional reactions to form more complex molecules.
科学研究应用
(2E)-5-(3-nitrobenzyl)-2-[(2E)-(4-nitrobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with bacterial cell walls.
Medicine: Explored for its potential as an anti-cancer agent, as it can inhibit the growth of cancer cells by interfering with their metabolic pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of (2E)-5-(3-nitrobenzyl)-2-[(2E)-(4-nitrobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cell death. The thiazolidinone ring can also interact with enzymes and proteins, inhibiting their activity and disrupting cellular processes. The hydrazinylidene linkage allows the compound to form stable complexes with metal ions, which can further enhance its biological activity.
相似化合物的比较
Similar Compounds
(2E)-5-(3-nitrobenzyl)-2-[(2E)-(4-nitrobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one: Similar in structure but with different substituents on the benzyl groups.
This compound: Similar in structure but with different functional groups on the thiazolidinone ring.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows it to undergo a wide range of chemical reactions and interact with various molecular targets. This versatility makes it a valuable compound for research and industrial applications.
属性
分子式 |
C17H13N5O5S |
|---|---|
分子量 |
399.4 g/mol |
IUPAC 名称 |
(2E)-5-[(3-nitrophenyl)methyl]-2-[(E)-(4-nitrophenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H13N5O5S/c23-16-15(9-12-2-1-3-14(8-12)22(26)27)28-17(19-16)20-18-10-11-4-6-13(7-5-11)21(24)25/h1-8,10,15H,9H2,(H,19,20,23)/b18-10+ |
InChI 键 |
LELTVBDGYLCUNU-VCHYOVAHSA-N |
手性 SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CC2C(=O)N/C(=N\N=C\C3=CC=C(C=C3)[N+](=O)[O-])/S2 |
规范 SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CC2C(=O)NC(=NN=CC3=CC=C(C=C3)[N+](=O)[O-])S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



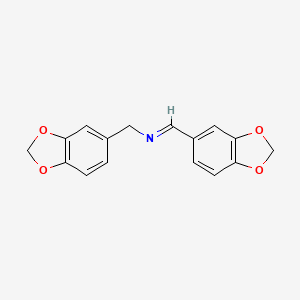


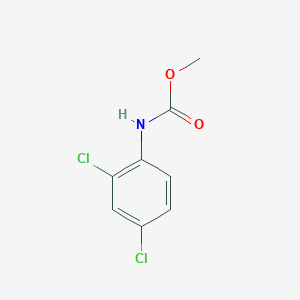
![3-Ethyl 1,2-dimethyl pyrrolo[2,1-a]phthalazine-1,2,3-tricarboxylate](/img/structure/B11963350.png)
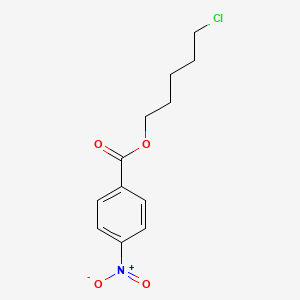
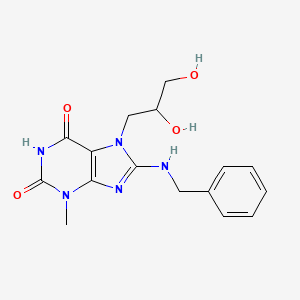
![(5Z)-3-heptyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11963377.png)
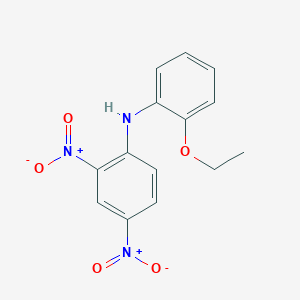
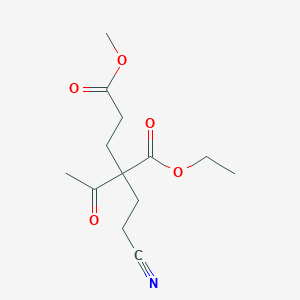
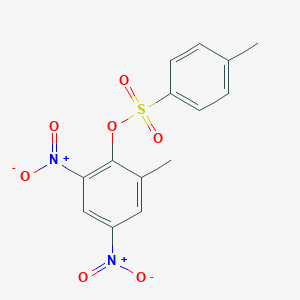
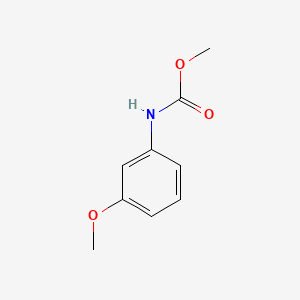
![5-(2-bromophenyl)-4-{[(E)-(5-bromo-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11963415.png)
